molecular formula C15H15NO B1497681 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone CAS No. 801190-98-7

1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone

Cat. No. B1497681
M. Wt: 225.28 g/mol
InChI Key: YBAXGAFYAZLBAY-UHFFFAOYSA-N
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Description

The compound “1-(4-(Aminomethyl)phenyl)-2-phenyl-ethanone” seems to be a complex organic compound. However, there is no specific information available about this compound1.



Synthesis Analysis

There is no specific information available about the synthesis of “1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone”. However, similar compounds like “1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride” are available1.



Molecular Structure Analysis

The molecular structure of “1-(4-(Aminomethyl)phenyl)-2-phenyl-ethanone” is not available. However, a similar compound “1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride” has a molecular formula of C12H13ClN22.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone”. However, a similar compound “1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride” is used for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone” are not available. However, a similar compound “1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride” is known to be a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C1.


Safety And Hazards

Future Directions

There is no specific information available about the future directions of “1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone”. However, a similar compound “1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride” is used for the comprehensive mapping of brain carboxyl and aldehyde metabolites by MALDI mass spectrometry imaging3.


Please note that the information provided is based on similar compounds and may not be completely accurate for “1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone”. For more accurate information, further research and experimentation would be necessary.


properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAXGAFYAZLBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651300
Record name 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone

CAS RN

801190-98-7
Record name 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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